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Compound of Interest

Compound Name: 2-Methyl-2-heptanol

Cat. No.: B1584528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-2-heptanol (CAS No: 625-25-2), a tertiary alcohol with the molecular formula C₈H₁₈O.

The information presented herein is intended to support research, development, and quality

control activities where the characterization of this compound is essential. This document

details its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methyl-2-heptanol, providing

a clear and concise reference for its structural identification and analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Methyl-2-heptanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.38 m 2H -CH₂- (C5)

~1.25 m 6H -CH₂- (C3, C4, C6)

~1.11 s 6H
2 x -CH₃ (C1, C2-

CH₃)

~0.88 t 3H -CH₃ (C7)

~1.4 (variable) s 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on

concentration, solvent, and temperature. The assignments are based on typical chemical shift

values for aliphatic alcohols.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data of 2-Methyl-2-heptanol

Chemical Shift (δ) ppm Carbon Atom

70.9 C2

44.5 C3

31.9 C6

29.3 C1, C2-CH₃

24.9 C4

22.8 C5

14.1 C7

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-Methyl-2-heptanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1584528?utm_src=pdf-body
https://www.benchchem.com/product/b1584528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Description

~3360 (broad) O-H Alcohol O-H stretch

~2955, 2930, 2860 C-H Alkane C-H stretch

~1465 C-H Alkane C-H bend

~1375 C-H Gem-dimethyl C-H bend

~1150 C-O Tertiary alcohol C-O stretch

Data extracted from the NIST Chemistry WebBook gas-phase IR spectrum.[1][2]

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 2-Methyl-2-heptanol

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

59 100 [C₃H₇O]⁺

43 ~75 [C₃H₇]⁺

71 ~40 [C₅H₁₁]⁺

41 ~35 [C₃H₅]⁺

112 ~20 [M-H₂O]⁺

87 ~15 [M-C₃H₇]⁺

Data is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry

WebBook.[3] The molecular ion peak (m/z 130) is typically weak or absent in the EI spectrum

of tertiary alcohols due to facile fragmentation.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500

MHz for ¹H NMR).

Sample Preparation: A small amount of 2-Methyl-2-heptanol (a liquid at room temperature)

is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent.

Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific sample to

achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves a

one-pulse experiment with broadband proton decoupling to simplify the spectrum to single

lines for each unique carbon atom and enhance the signal via the Nuclear Overhauser Effect

(NOE). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128

or more) are generally required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of liquid samples like 2-Methyl-2-heptanol are commonly obtained using either

the transmission or Attenuated Total Reflectance (ATR) method.[4][5]

Sample Preparation (Transmission): A drop of the neat liquid is placed between two infrared-

transparent salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in

a sample holder.

Sample Preparation (ATR): A drop of the neat liquid is placed directly onto the ATR crystal

(e.g., diamond or zinc selenide).
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Background Spectrum: A background spectrum of the empty salt plates or the clean ATR

crystal is recorded. This is to subtract the absorbance of the sample holder and the

atmospheric CO₂ and water vapor.

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is

recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of

4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of volatile compounds like 2-Methyl-2-heptanol,
often coupled with Gas Chromatography (GC) for sample introduction.[6][7]

Sample Introduction: A dilute solution of 2-Methyl-2-heptanol in a volatile organic solvent

(e.g., dichloromethane or diethyl ether) is injected into the GC-MS system. The GC

separates the analyte from the solvent and any impurities. The sample is vaporized in the

heated injection port and carried by an inert gas (e.g., helium) through the GC column.

Ionization: As the 2-Methyl-2-heptanol molecules elute from the GC column, they enter the

ion source of the mass spectrometer, which is under high vacuum. Here, they are

bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule

to lose an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: A detector records the abundance of each fragment, and the data is plotted as a

mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyl-2-heptanol.
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Caption: General workflow for the spectroscopic analysis of 2-Methyl-2-heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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